5-Pentacosylresorcinol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentacosylbenzene-1,3-diol typically involves the alkylation of resorcinol with a long-chain alkyl halide under basic conditions. The reaction can be carried out using potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction mixture is heated to facilitate the alkylation process .
Industrial Production Methods: Industrial production methods for 5-Pentacosylbenzene-1,3-diol are not well-documented in the literature. the general approach would involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Pentacosylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated resorcinol derivatives.
Scientific Research Applications
5-Pentacosylbenzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its role in the metabolism of marine organisms and its presence in certain foods.
Medicine: Research is ongoing to explore its potential antioxidant and antimicrobial properties.
Industry: It is used in the formulation of certain cosmetic products due to its potential skin-beneficial properties
Mechanism of Action
The mechanism of action of 5-Pentacosylbenzene-1,3-diol involves its interaction with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. The long alkyl chain may facilitate the compound’s incorporation into lipid membranes, altering membrane fluidity and permeability .
Comparison with Similar Compounds
Resorcinol: A simpler compound with two hydroxyl groups on a benzene ring.
Alkylresorcinols: A family of compounds with varying lengths of alkyl chains attached to the resorcinol core.
Quinones: Oxidized derivatives of resorcinols with potential biological activity
Uniqueness: 5-Pentacosylbenzene-1,3-diol is unique due to its long pentacosyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and potential interactions with lipid membranes, distinguishing it from other resorcinols and related compounds .
Properties
IUPAC Name |
5-pentacosylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-26-30(32)28-31(33)27-29/h26-28,32-33H,2-25H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJMJAKVVSGNLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220399 | |
Record name | 1,3-Benzenediol, 5-pentacosyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70110-61-1 | |
Record name | 5-Pentacosylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70110-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenediol, 5-pentacosyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070110611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediol, 5-pentacosyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Pentacosyl-1,3-benzenediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038485 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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